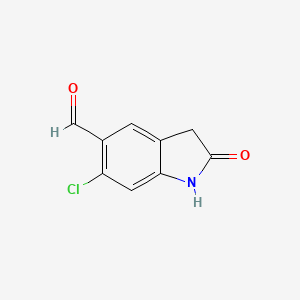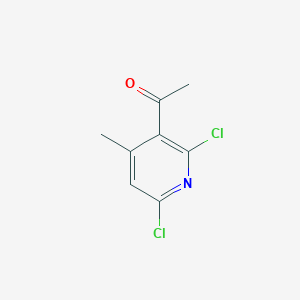
6-Chloro-2-oxoindoline-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-oxoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde typically involves the reaction of 6-chloroindole with appropriate reagents to introduce the oxo and carbaldehyde functional groups. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Chloro-2-oxoindoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium(III) chloride for reductive amination and N,N-dimethylmethylene ammonium chloride for side chain installation . Major products formed from these reactions include various indole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-oxoindoline-5-carbaldehyde has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of biologically active molecules. In biology and medicine, it is used to develop compounds with antiviral, anticancer, and antimicrobial properties . Its unique structure allows it to interact with multiple molecular targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-oxoindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-oxoindoline-5-carbaldehyde can be compared with other similar compounds, such as 6-Chloro-2-oxoindoline-5-carboxylic acid and other indole derivatives . These compounds share a similar indole backbone but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the chloro, oxo, and carbaldehyde groups in this compound contributes to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
1339447-02-7 |
|---|---|
Molekularformel |
C9H6ClNO2 |
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
6-chloro-2-oxo-1,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-8-5(1-6(7)4-12)2-9(13)11-8/h1,3-4H,2H2,(H,11,13) |
InChI-Schlüssel |
WWGMATOLLWLRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)



![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)


![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)


![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)

![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
